Bis(3-phenylpropyl) 2-butenedioate
Description
Bis(3-phenylpropyl) 2-butenedioate (CAS 45173-95-3) is an ester derivative of 2-butenedioic acid (maleic or fumaric acid) with two 3-phenylpropyl substituents. Its molecular formula is $ \text{C}{22}\text{H}{24}\text{O}_4 $, yielding a molecular weight of approximately 356.4 g/mol . The compound features aromatic phenyl groups attached to propyl chains, which confer distinct physicochemical properties, including enhanced hydrophobicity and thermal stability compared to aliphatic esters.
Its aromaticity may improve compatibility with hydrophobic matrices in materials science, while the ester functionality allows for reactivity in hydrolysis or transesterification reactions.
Properties
Molecular Formula |
C22H24O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
bis(3-phenylpropyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C22H24O4/c23-21(25-17-7-13-19-9-3-1-4-10-19)15-16-22(24)26-18-8-14-20-11-5-2-6-12-20/h1-6,9-12,15-16H,7-8,13-14,17-18H2/b16-15+ |
InChI Key |
DWRDTESCPZZBBH-FOCLMDBBSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)C=CC(=O)OCCCC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC(=O)/C=C/C(=O)OCCCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C=CC(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the 2-butenedioate backbone but differ in ester substituents, leading to variations in properties and applications:
Key Comparative Analysis
Hydrophobicity and Solubility
- Bis(3-phenylpropyl) 2-butenedioate: The phenyl groups significantly reduce water solubility, making it suitable for non-polar environments. This contrasts with enalapril maleate, a salt with high aqueous solubility critical for drug bioavailability .
Thermal Stability
Aromatic esters like this compound exhibit higher thermal stability (decomposition >200°C inferred from analogs) compared to aliphatic esters (e.g., 1-(2-ethylhexyl) 2-butenedioate), which may degrade at lower temperatures due to weaker C-O bonds .
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